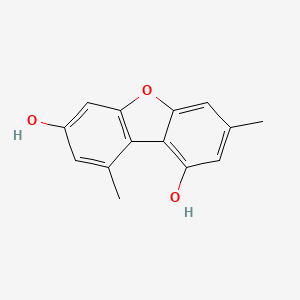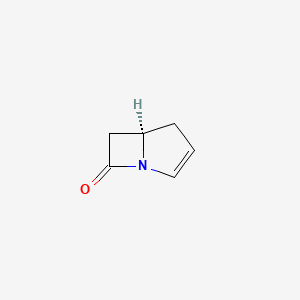
Cocculolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocculolidine is a natural product found in Cocculus trilobus with data available.
Applications De Recherche Scientifique
Insecticidal Properties
- Cocculolidine, an alkaloid extracted from Cocculus trilobus DC, has shown insecticidal properties. This alkaloid is effective against leafhoppers (Nephotettix bipunctatus cincticepts Uhler) and Azuki-bean weevils (Callosobruchus chinensis Linne) but not against larvae of the fruit-piercing moth, Oraesia excavata Butler. This differential activity indicates a unique host-parasite interrelationship (Wada, Marumo, & Munakata, 1967).
Chemical Structure and Synthesis
- The structural analysis of cocculolidine revealed it as a new lactone erythrina alkaloid containing α, β-unsaturated-γ-lactone. This understanding aids in exploring its synthetic pathways and potential applications (Wada, Marumo, & Munakata, 1967).
- A study achieved the synthesis of the skeletal structure of cocculolidine, highlighting the potential for developing synthetic variants for research and application (Mohri et al., 1998).
Phytochemistry
- Research on Cocculus carolinus fruit isolated cocculolidine and cocculine, expanding the knowledge of its phytochemical profile. Such studies are crucial for understanding the full spectrum of biological activities and potential uses of these compounds (Elsohly et al., 1976).
Stereochemistry Analysis
- The stereochemistry of cocculolidine was investigated, which is vital for understanding its biological activity and interaction with biological targets (Wada, Marumo, & Munakata, 1968).
Broader Applications in Research
- Although not directly related to cocculolidine, broader research applications include the discovery of implicit associations in literature for therapeutic uses, highlighting the importance of exploring lesser-known compounds for potential medical applications (Weeber et al., 2003).
Propriétés
Nom du produit |
Cocculolidine |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one |
InChI |
InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3 |
Clé InChI |
QVOZBDJFWDSZQW-UHFFFAOYSA-N |
SMILES canonique |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
Synonymes |
cocculolidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)







![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)

![(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B1253112.png)
![[(3aS,4R,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1253113.png)

